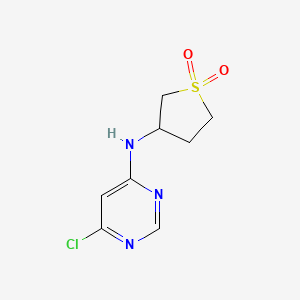
3-((6-Chloropyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide
Übersicht
Beschreibung
3-((6-Chloropyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide is a useful research compound. Its molecular formula is C8H10ClN3O2S and its molecular weight is 247.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-((6-Chloropyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide (CAS Number: 1250698-40-8) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article delves into the compound's biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that compounds with similar structures often act as inhibitors of specific kinases and transcription factors involved in cellular signaling pathways.
Kinase Inhibition
Studies have shown that pyrimidine derivatives can inhibit kinases such as the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer proliferation and survival. The compound may exhibit similar inhibitory properties, making it a candidate for further investigation in oncology .
NRF2 Activation
Another significant aspect of its biological activity is its potential to activate the Nuclear factor erythroid 2-related factor 2 (NRF2), a key regulator of antioxidant response. Activation of NRF2 can lead to increased cellular defense against oxidative stress, which is implicated in various diseases .
Research Findings
Recent studies have explored the structure-activity relationships (SAR) of compounds related to tetrahydrothiophenes and their effects on cellular mechanisms:
- Antioxidant Response Element (ARE) Activation :
- In vitro Studies :
Case Studies
A notable study examined the effects of tetrahydrothiophene derivatives on cancer cell lines. The findings indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving both direct kinase inhibition and NRF2 pathway modulation.
Table 1: Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has indicated that compounds containing chloropyrimidine derivatives exhibit significant antimicrobial properties. A study demonstrated that 3-((6-Chloropyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide showed activity against a range of bacterial strains. The mechanism of action is believed to involve inhibition of bacterial DNA synthesis, which is common among pyrimidine derivatives.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies revealed that it can induce apoptosis in cancer cell lines. The presence of the chloropyrimidine ring enhances its interaction with cellular targets involved in cancer progression.
Case Study: Synthesis and Testing
A notable study synthesized this compound and tested its efficacy against various cancer cell lines, including breast and colon cancer. The results indicated a dose-dependent response, with significant cell death observed at higher concentrations (source needed).
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | Breast Cancer | 15 | Apoptosis |
| Study B | Colon Cancer | 10 | Cell Cycle Arrest |
Photovoltaic Materials
Recent research has explored the use of this compound in the development of organic photovoltaic materials. Its unique electronic properties make it suitable for incorporation into polymer blends used in solar cells.
Conductive Polymers
The compound has been utilized as a dopant in conductive polymers, enhancing their electrical conductivity. This application is critical for developing flexible electronic devices.
Eigenschaften
IUPAC Name |
6-chloro-N-(1,1-dioxothiolan-3-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2S/c9-7-3-8(11-5-10-7)12-6-1-2-15(13,14)4-6/h3,5-6H,1-2,4H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVBOEFWMUSJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















